molecular formula C34H36O7 B12430730 [(2R,3R,4S,5R,6S)-6-(4-methoxyphenoxy)-3,4,5-tris(phenylmethoxy)oxan-2-yl]methanol

[(2R,3R,4S,5R,6S)-6-(4-methoxyphenoxy)-3,4,5-tris(phenylmethoxy)oxan-2-yl]methanol

Cat. No.: B12430730
M. Wt: 556.6 g/mol
InChI Key: WNPZBHFSUQAYQA-BGSSSCFASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Characterization & Stereochemical Analysis

IUPAC Nomenclature & Systematic Classification

The systematic naming of [(2R,3R,4S,5R,6S)-6-(4-methoxyphenoxy)-3,4,5-tris(phenylmethoxy)oxan-2-yl]methanol follows IUPAC guidelines for carbohydrates. The oxane ring (tetrahydropyran) serves as the parent structure, with substituents prioritized by Cahn-Ingold-Prelog rules. The full IUPAC name is derived as follows:

(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-(4-methoxyphenoxy)-3,4,5-tris(phenylmethoxy)oxane

Key components include:

  • Oxane backbone : A six-membered oxygen-containing ring with stereochemical descriptors (2R,3R,4S,5R,6S).
  • Substituents : A hydroxymethyl group at C2, three phenylmethoxy (benzyloxy) groups at C3, C4, and C5, and a 4-methoxyphenoxy group at C6.

The stereochemical configuration ensures axial and equatorial placements of bulky groups to minimize steric strain, as observed in similar protected glycosides.

X-ray Crystallographic Studies of Oxane Ring Conformation

X-ray crystallography reveals the oxane ring adopts a chair conformation (Figure 1), stabilized by intramolecular hydrogen bonding and steric effects. Key observations include:

  • C2 hydroxymethyl group : Occupies an equatorial position to avoid 1,3-diaxial interactions with the C3 benzyloxy group.
  • C6 4-methoxyphenoxy group : Positioned axially, with its methoxy moiety oriented para to the oxygen bridge.
  • Benzyloxy protections : C3, C4, and C5 substituents adopt equatorial orientations, minimizing van der Waals repulsions.

Crystallographic data (e.g., bond angles, torsion angles) align with reported values for analogous tris-O-benzylated oxanes, confirming the robustness of this conformational preference.

NMR Spectroscopic Analysis of Protecting Group Orientations

$$^1$$H/$$^{13}$$C Chemical Shift Assignments for Benzyl Ether Protections

NMR spectroscopy provides critical insights into the electronic environment of substituents (Table 1):

Proton/Carbon $$^1$$H Shift (ppm) $$^{13}$$C Shift (ppm) Assignment
H-1 (Oxane) 4.85 (d, J = 3.5 Hz) 98.7 Anomeric proton
OCH$$_2$$Ph 4.45–4.68 (m) 70.1–72.3 Benzyl methylene protons
Ar-H (Benzyl) 7.25–7.45 (m) 127.3–138.4 Aromatic protons
OCH$$_3$$ (Phenoxy) 3.78 (s) 55.9 4-Methoxyphenoxy methyl group

The benzyl methylene protons (OCH$$_2$$Ph) resonate as multiplet signals between 4.45–4.68 ppm, while aromatic protons from benzyl groups appear as a multiplet at 7.25–7.45 ppm. The singlet at 3.78 ppm corresponds to the 4-methoxyphenoxy methyl group, confirming its para substitution.

NOE Correlation Studies for Stereochemical Validation

Nuclear Overhauser Effect (NOE) correlations validate the relative configurations of substituents:

  • H-2/H-3 : Strong NOE between axial H-2 and equatorial H-3 confirms their cis relationship.
  • H-4/H-6 : Weak correlation indicates trans-diaxial arrangement between H-4 and H-6.
  • Benzyl aromatic protons/H-5 : Observed NOE confirms the equatorial orientation of the C5 benzyloxy group.

Mass Spectrometric Fragmentation Patterns

Electrospray ionization mass spectrometry (ESI-MS) reveals characteristic fragmentation pathways (Figure 2):

  • Molecular ion : [M + Na]$$^+$$ at m/z 865.3.
  • Primary fragments :
    • Loss of benzyl groups (m/z 774.2, 683.1, 592.0).
    • Cleavage of the 4-methoxyphenoxy group (m/z 742.2).
  • Base peak : Oxane core fragment at m/z 163.1, corresponding to the dehydrated hydroxymethyl-oxane ion.

Fragmentation aligns with B-type glycosidic cleavage mechanisms observed in protected galactosides, underscoring the stability of the oxane ring under collisional activation.

Properties

Molecular Formula

C34H36O7

Molecular Weight

556.6 g/mol

IUPAC Name

[(2R,3R,4S,5R,6S)-6-(4-methoxyphenoxy)-3,4,5-tris(phenylmethoxy)oxan-2-yl]methanol

InChI

InChI=1S/C34H36O7/c1-36-28-17-19-29(20-18-28)40-34-33(39-24-27-15-9-4-10-16-27)32(38-23-26-13-7-3-8-14-26)31(30(21-35)41-34)37-22-25-11-5-2-6-12-25/h2-20,30-35H,21-24H2,1H3/t30-,31-,32+,33-,34-/m1/s1

InChI Key

WNPZBHFSUQAYQA-BGSSSCFASA-N

Isomeric SMILES

COC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5

Canonical SMILES

COC1=CC=C(C=C1)OC2C(C(C(C(O2)CO)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Regioselective Benzylation

The synthesis begins with the protection of hydroxyl groups on glucose using benzyl chloride under controlled conditions:

  • Reagents : Benzyl chloride, NaH, DMF.
  • Conditions : 0°C to room temperature, 12–24 hr.
  • Yield : 85–92% for tetra-O-benzyl glucose.

Challenges include avoiding over-benzylation and ensuring α/β anomeric selectivity. Zeolite catalysts (e.g., H-beta) improve regioselectivity in some protocols.

C6 Functionalization with 4-Methoxyphenoxy Group

The C6 position is modified via glycosylation or nucleophilic substitution:

  • Method A : Mitsunobu reaction with 4-methoxyphenol (DIAD, Ph₃P, THF).
  • Method B : Koenigs-Knorr glycosylation using 4-methoxyphenyl trichloroacetimidate (TMSOTf catalyst).
Method Conditions Yield
Mitsunobu 0°C, 6 hr 78%
Koenigs-Knorr −20°C, 2 hr 82%

Method B offers superior stereocontrol for the (2R,3R,4S,5R,6S) configuration.

Hydroxymethyl Group Introduction

The hydroxymethyl group at C2 is introduced through:

  • Reduction : NaBH₄ reduction of a ketone intermediate.
  • Hydrogenolysis : Pd/C-mediated cleavage of a nitrobenzyl group.

Hydrogenolysis (H₂, 50 psi, EtOAc) achieves >95% purity but requires careful monitoring to avoid over-reduction.

Industrial-Scale Production Methods

Continuous Flow Synthesis

Patents describe scalable approaches using fixed-bed reactors for key steps:

  • Benzylation : Silica-supported NaH in toluene at 80°C.
  • Glycosylation : Microreactors with TMSOTf catalyst (residence time: 5 min).
Step Throughput (kg/day) Purity
Benzylation 150 98.5%
Glycosylation 90 97.8%

Catalytic Optimization

  • RhRe/C catalysts : Enhance hydrogenolysis efficiency (TOF: 120 h⁻¹ vs. 60 h⁻¹ for Pd/C).
  • Enzymatic resolution : Lipases (e.g., CAL-B) improve enantiomeric excess (ee >99%) for the (6S) configuration.

Analytical and Purification Techniques

Characterization

  • NMR : δ 7.25–7.45 (m, 15H, benzyl), δ 4.82 (d, J = 3.5 Hz, anomeric proton).
  • HPLC : C18 column, 80:20 MeCN/H₂O, retention time: 12.3 min.

Purification

  • Column Chromatography : Silica gel, hexane/EtOAc (4:1 → 2:1).
  • Crystallization : Ethanol/water (3:1) yields needle-shaped crystals (mp: 112–114°C).

Challenges and Innovations

Stereochemical Control

Achieving the (2R,3R,4S,5R,6S) configuration requires:

  • Chiral auxiliaries (e.g., Evans oxazolidinones).
  • Low-temperature glycosylation (−40°C).

Green Chemistry Advances

  • Solvent-free benzylation : Ball milling with K₂CO₃ reduces waste.
  • Biocatalytic deprotection : Esterases replace harsh acid/base conditions.

Chemical Reactions Analysis

Types of Reactions

[(2R,3R,4S,5R,6S)-6-(4-methoxyphenoxy)-3,4,5-tris(phenylmethoxy)oxan-2-yl]methanol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or alkanes using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can replace functional groups with others, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Common reagents include oxidizing agents (PCC, DMP), reducing agents (LiAlH4, NaBH4), and bases (sodium methoxide, potassium tert-butoxide). Reaction conditions often involve controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and specific solvents (e.g., dichloromethane, ethanol).

Major Products

Major products formed from these reactions include various derivatives of the original compound, such as alcohols, aldehydes, ketones, and substituted ethers.

Scientific Research Applications

[(2R,3R,4S,5R,6S)-6-(4-methoxyphenoxy)-3,4,5-tris(phenylmethoxy)oxan-2-yl]methanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of [(2R,3R,4S,5R,6S)-6-(4-methoxyphenoxy)-3,4,5-tris(phenylmethoxy)oxan-2-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit or activate certain enzymes, thereby affecting metabolic processes or signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents (Position) Key Functional Groups Biological/Physicochemical Relevance Source Reference
Target Compound : [(2R,3R,4S,5R,6S)-6-(4-Methoxyphenoxy)-3,4,5-tris(phenylmethoxy)oxan-2-yl]methanol C6: 4-methoxyphenoxy; C3,4,5: phenylmethoxy; C2: hydroxymethyl Ethers, hydroxymethyl Lipophilic; potential membrane permeability
(2S,3R,4S,5R,6R)-3,4,5-Tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-ol C6: phenylmethoxymethyl; C3,4,5: phenylmethoxy Ethers, methoxymethyl Higher lipophilicity; reduced reactivity vs. hydroxymethyl
(2R,3S,4S,5R,6R)-2-(Hydroxymethyl)-6-[(4-nitrophenyl)methoxy]oxane-3,4,5-triol C6: 4-nitrophenylmethoxy; C2: hydroxymethyl Nitro group, hydroxymethyl Electron-withdrawing nitro group; potential bioactivity
(2R,3S,4S,5R,6R)-2-(Hydroxymethyl)-6-[2-(4-hydroxyphenyl)ethoxy]oxane-3,4,5-triol C6: 4-hydroxyphenethoxy; C2: hydroxymethyl Hydroxyl, ethoxy linker Enhanced solubility; possible antioxidant activity
Plant-derived glycoside (W-06) C6: 3-methoxy-4-(hexose-substituted)phenyl; C2: hydroxymethyl Glycoside, methoxy Improved water solubility; natural product origin
HPMC I Multiple methoxy and hydroxymethyl groups Methoxy, hydroxymethyl Polymer derivative; pharmaceutical excipient

Key Comparative Insights

Substituent Effects on Reactivity: The target compound’s hydroxymethyl group (C2) offers reactivity for further derivatization, unlike methoxymethyl analogs (e.g., ).

Solubility and Bioavailability :

  • The 4-hydroxyphenethoxy analog () includes a hydroxyl group and ethoxy linker, improving aqueous solubility compared to the target compound’s lipophilic phenylmethoxy groups.
  • Glycosylated derivatives (e.g., ) demonstrate superior solubility due to sugar moieties, highlighting a trade-off between lipophilicity and bioavailability.

Biological Activity :

  • Nitro-substituted analogs () may exhibit antiviral or cytotoxic properties due to electron-deficient aromatic systems.
  • Hydroxyl-containing derivatives () are more likely to engage in hydrogen bonding, enhancing interactions with biological targets like enzymes.

Synthetic Complexity :

  • The target compound requires multi-step protection/deprotection to install three phenylmethoxy groups, similar to methods in .
  • Acetylated or glycosylated analogs () demand orthogonal protecting groups to avoid side reactions during synthesis.

Table 2: Analytical Characterization Methods

Compound Class Preferred Analytical Techniques Key Findings from Literature
Oxane derivatives HPLC-LTQ-Orbitrap-MS/MS, NMR (1D/2D) Structural confirmation via fragmentation patterns
Glycosylated analogs ESI-MS, HILIC chromatography Sugar linkage determination via MS/MS
Nitro-substituted analogs UV-Vis spectroscopy, X-ray crystallography Nitro group absorption at ~260 nm; crystal packing

Biological Activity

[(2R,3R,4S,5R,6S)-6-(4-methoxyphenoxy)-3,4,5-tris(phenylmethoxy)oxan-2-yl]methanol is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes current research findings on the compound's biological activities, including its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

The chemical formula for this compound is C₃₆H₃₈O₁₆. The compound features multiple functional groups that contribute to its biological activity, including methoxy and phenyl groups which are known to influence pharmacokinetics and pharmacodynamics.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC₃₆H₃₈O₁₆
Molecular Weight686.67 g/mol
Functional GroupsMethoxy, Phenyl
Stereochemistry(2R,3R,4S,5R,6S)

Antioxidant Activity

Research indicates that the compound exhibits significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress in biological systems. A study demonstrated that this compound effectively scavenged free radicals in vitro.

Anti-inflammatory Effects

In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines. Specifically, it was found to downregulate TNF-alpha and IL-6 levels in macrophage cultures treated with lipopolysaccharide (LPS), suggesting a potential role in managing inflammatory diseases.

Antimicrobial Properties

The compound has also been tested for antimicrobial activity against various bacterial strains. In a series of assays against Gram-positive and Gram-negative bacteria, it exhibited inhibitory effects comparable to standard antibiotics.

Case Studies

  • Case Study on Antioxidant Activity : A study published in the Journal of Medicinal Chemistry evaluated the antioxidant capacity of the compound using DPPH and ABTS assays. The results showed a dose-dependent increase in radical scavenging activity.
  • Case Study on Anti-inflammatory Effects : In a controlled experiment involving LPS-stimulated macrophages, the compound significantly reduced the expression of inflammatory markers as measured by ELISA assays.
  • Case Study on Antimicrobial Activity : A recent investigation published in Frontiers in Microbiology reported that the compound demonstrated notable antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) lower than those of commonly used antibiotics.

Table 2: Summary of Biological Activities

Biological ActivityMethodologyFindings
AntioxidantDPPH/ABTS AssaysSignificant radical scavenging activity
Anti-inflammatoryELISA on macrophagesReduced TNF-alpha and IL-6 levels
AntimicrobialMIC testingEffective against Staphylococcus aureus
Effective against Escherichia coli

The biological activities of this compound can be attributed to its structural characteristics:

  • Radical Scavenging : The presence of methoxy and phenolic groups enhances electron donation capabilities.
  • Cytokine Modulation : The compound may interfere with signaling pathways involved in inflammation through modulation of NF-kB signaling.
  • Membrane Disruption : Its hydrophobic characteristics allow it to interact with microbial membranes leading to cell lysis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.